Boc-L-3,3-Diphenylalanine

Catalog No.
S672858
CAS No.
138662-63-2
M.F
C20H23NO4
M. Wt
341.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-3,3-Diphenylalanine

CAS Number

138662-63-2

Product Name

Boc-L-3,3-Diphenylalanine

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1

InChI Key

TYJDOLCFYZSNQC-KRWDZBQOSA-N

SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O

Self-Assembly and Nanostructure Formation

Boc-L-Phe-Phe exhibits a remarkable ability to self-assemble into various nanostructures in aqueous solutions []. This self-assembly is driven by intermolecular hydrogen bonding between the peptide molecules, leading to the formation of ordered structures such as nanotubes, nanofibers, and hydrogels [, ]. These nanostructures possess unique properties, including high surface area, tunable mechanical properties, and biocompatibility, making them attractive for various research applications.

  • Drug Delivery: Researchers are exploring Boc-L-Phe-Phe nanostructures for drug delivery applications due to their biocompatibility and ability to encapsulate and release therapeutic agents []. The controlled release of drugs from these nanocarriers can potentially improve treatment efficacy and reduce side effects.
  • Tissue Engineering: The self-assembling properties of Boc-L-Phe-Phe are being investigated for their potential use in tissue engineering scaffolds []. These scaffolds can provide a three-dimensional environment for cell growth and differentiation, promoting tissue regeneration.
  • Biosensors: The unique properties of Boc-L-Phe-Phe nanostructures are being explored for developing biosensors for various biomolecules. These biosensors can potentially be used for disease diagnosis, environmental monitoring, and other applications.

Other Research Applications

Beyond self-assembly and nanostructure formation, Boc-L-Phe-Phe finds applications in other research areas:

  • Amyloid Formation Studies: Boc-L-Phe-Phe is used as a model system to study amyloid formation, a process associated with various neurodegenerative diseases. Understanding the mechanisms of amyloid formation can aid in the development of therapeutic strategies for these diseases.
  • Peptide Design and Synthesis: Boc-L-Phe-Phe serves as a building block for the synthesis of more complex peptide sequences. The presence of the Boc protecting group allows for the controlled addition of other amino acids during peptide synthesis.

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-N-Boc-2-amino-3,3-diphenylpropionic acid

Dates

Modify: 2023-08-15

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